methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate
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Overview
Description
methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound that features an adamantane core, which is a highly stable, diamondoid structure The compound also contains an indole moiety, which is a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
Indole derivatives, a significant component of this compound, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that the compound might interact with its targets to induce apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways leading to these effects.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The indole moiety is then introduced through a nucleophilic substitution reaction, where an indole derivative reacts with an adamantane derivative under basic conditions. The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions to form various N-substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Indole derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.
Uniqueness
What sets methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate apart is the combination of the adamantane core and the indole moiety. This unique structure provides both stability and biological activity, making it a versatile compound for various scientific and industrial applications.
Biological Activity
Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate, with the CAS number 1206996-43-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O3 with a molecular weight of 366.5 g/mol. The structural formula highlights the presence of an adamantane core fused with an indole moiety, which is pivotal for its biological activity.
Property | Value |
---|---|
CAS Number | 1206996-43-1 |
Molecular Formula | C22H26N2O3 |
Molecular Weight | 366.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most notable finding was an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxic effects .
The mechanism by which these compounds induce apoptosis in cancer cells involves the activation of caspases, particularly caspase-3 and caspase-8, while having minimal effects on caspase-9. This suggests a pathway that is mediated through extrinsic apoptotic signals rather than intrinsic pathways .
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for their antimicrobial properties. One study reported a low minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting the potential use of these compounds in treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indole and adamantane components significantly influence biological activity. For example, variations in substituents on the indole ring can enhance or diminish anticancer efficacy, suggesting that further optimization could yield more potent derivatives .
Study 1: Indole Derivatives Against Cancer Cells
In a comparative study involving several indole derivatives, this compound was evaluated alongside other synthesized compounds. The results indicated that specific structural features correlated with enhanced cytotoxicity against HepG2 cells, affirming the importance of the indole moiety in mediating these effects .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of related compounds demonstrated significant inhibition against MRSA strains with MIC values ranging from 0.98 μg/mL to higher concentrations depending on structural variations. These findings suggest that this class of compounds could serve as promising candidates for developing new antimicrobial therapies .
Properties
IUPAC Name |
methyl 3-[(2-indol-1-ylacetyl)amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-20(26)21-9-15-8-16(10-21)12-22(11-15,14-21)23-19(25)13-24-7-6-17-4-2-3-5-18(17)24/h2-7,15-16H,8-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYXHDLUDAKUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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